L-Tyrosine butyl ester hydrochloride

Description

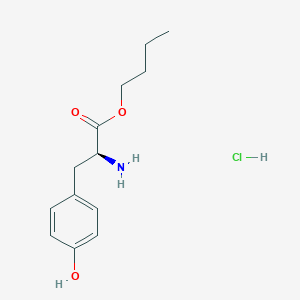

L-Tyrosine butyl ester hydrochloride is a derivative of the amino acid L-tyrosine, where the carboxylic acid group is esterified with butanol and the amine group is protonated as a hydrochloride salt. This modification enhances its lipophilicity, making it more soluble in organic solvents and suitable for applications in drug synthesis, peptide chemistry, and biochemical research. The compound is synthesized via reaction of L-tyrosine with thionyl chloride (SOCl₂) or hydrogen chloride (HCl) in butanol, yielding the esterified product with high purity and efficiency . Its structural versatility allows it to serve as a key intermediate in the synthesis of antibiotics, spirocyclic compounds, and ionic liquids .

Properties

Molecular Formula |

C13H20ClNO3 |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-3-8-17-13(16)12(14)9-10-4-6-11(15)7-5-10;/h4-7,12,15H,2-3,8-9,14H2,1H3;1H/t12-;/m0./s1 |

InChI Key |

MBLSIYRZJAOTEN-YDALLXLXSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |

Canonical SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

sequence |

Y |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Methyl, ethyl, and butyl esters synthesized via SOCl₂/HCl methods achieve near-quantitative yields (>95%) due to mild reaction conditions . In contrast, tert-butyl and octyl esters require specialized reagents (e.g., tert-butyl acetate, acetyl chloride) and exhibit lower yields (54–91%) .

- Stability : Methyl and ethyl esters are prone to diketopiperazine formation if exposed to basic conditions, necessitating strict pH control during purification . The tert-butyl ester, however, is more stable due to steric hindrance from the bulky tert-butyl group .

Solubility and Physicochemical Properties

Alkyl chain length significantly impacts solubility and lipophilicity:

- Aqueous Solubility: Methyl and ethyl esters are moderately soluble in water due to shorter alkyl chains. Butyl and octyl esters exhibit lower aqueous solubility but enhanced solubility in organic solvents like dichloromethane (DCM) and ethanol .

- Lipophilicity : Octyl ester (logP ≈ 3.5) is the most lipophilic, making it ideal for membrane permeability studies. Butyl ester (logP ≈ 2.8) balances lipophilicity and solubility for drug delivery applications .

Comparative Stability and Reactivity

- Ester Hydrolysis : Methyl and ethyl esters undergo faster enzymatic hydrolysis compared to butyl and tert-butyl esters, which resist hydrolysis under physiological conditions .

- Thermal Stability : Tert-butyl esters decompose at higher temperatures (>150°C) due to steric protection of the ester group, whereas methyl esters degrade at ~100°C .

Data Table: Key Properties of L-Tyrosine Ester Hydrochlorides

Research Findings and Innovations

- Spirocyclic Analog Synthesis : Tert-butyl esters enable high-yield spirocyclization (up to 91%) for bromotyrosine derivatives with anticancer activity .

- Green Chemistry: Butyl ester-derived ionic liquids (e.g., α-bromoamides) show biodegradability and antimicrobial properties, advancing sustainable surfactant technology .

- Enzymatic Specificity : Ethyl ester substrates (e.g., N-acetyl-L-tyrosine ethyl ester) differentiate plasmin from complement-related esterases, aiding in thrombosis research .

Preparation Methods

Acid-Catalyzed Esterification with Butanol and Thionyl Chloride

A commonly employed method involves reacting L-tyrosine with butanol in the presence of thionyl chloride (SOCl2) as a catalyst under reflux conditions. The thionyl chloride activates the carboxyl group of L-tyrosine, facilitating ester formation with butanol.

- Reaction conditions:

- L-tyrosine dissolved in butanol or a mixture with methanol.

- Dropwise addition of thionyl chloride while stirring.

- Reflux temperature maintained to drive the reaction to completion.

- Reaction monitored by Thin Layer Chromatography (TLC) to confirm consumption of L-tyrosine.

-

- Removal of excess solvents and reagents under reduced pressure.

- Precipitation of the product by addition of a non-polar solvent such as petroleum ether.

- Filtration and drying yield the butyl ester hydrochloride salt.

Reported yields: Around 90-95% for similar ethyl ester derivatives, suggesting comparable efficiency for butyl esters.

Use of Acid Catalysts like Concentrated Sulfuric Acid or Hydrogen Chloride Gas

Alternative acid catalysts such as concentrated sulfuric acid or gaseous hydrogen chloride can be used to catalyze the esterification in butanol solvent.

- The reaction typically involves refluxing L-tyrosine in butanol with the acid catalyst.

- The hydrochloride salt forms in situ due to the presence of HCl.

- This method is simpler but requires careful control of reaction time and temperature to avoid side reactions.

Protection and Modification Steps in Synthesis

In some advanced synthetic routes, especially for derivatives or protected forms of L-tyrosine butyl ester hydrochloride, additional steps are included:

- Protection of amino groups: Using fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to protect the amino functionality during esterification and subsequent reactions.

- Etherification or amidation: To introduce further functional groups or improve solubility and stability.

- Hydrolysis and purification: Hydrolyzing intermediate esters under alkaline conditions followed by acidification to precipitate the final product with high purity.

These steps are more relevant for producing derivatives for specialized applications but can be adapted for the preparation of this compound if required.

Detailed Reaction Scheme and Conditions (Based on Patent CN112920086A)

| Step | Reaction Type | Reagents and Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | Esterification | L-tyrosine + butanol + catalyst (e.g., SOCl2 or H2SO4), reflux, removal of solvent | This compound | High yield (~90-95%) |

| 2 | Amino group protection (optional) | Reaction with Fmoc-Cl or Boc-anhydride in solvent (THF, ethyl acetate), base (pyridine) | Protected ester derivative | 80-85% yield, >99% purity |

| 3 | Etherification/hydrolysis (optional) | Triphenylphosphine, azodicarboxylate, alcohol, hydrolysis with alkali, acidification | Modified ester derivatives | 80-85% yield, high purity |

Note: Steps 2 and 3 are optional for simple ester preparation but common in derivative synthesis.

Experimental Example for Preparation of this compound

An example adapted from similar ethyl ester methods:

- Materials: L-tyrosine (20 g), n-butanol (600 mL), thionyl chloride (SOCl2) (excess, ~1.7 eq).

- Procedure:

- Dissolve L-tyrosine in n-butanol under stirring.

- Add thionyl chloride dropwise at room temperature.

- Heat the mixture to reflux (~78°C) for 4-6 hours.

- Monitor reaction progress by TLC until L-tyrosine is consumed.

- Remove solvents under reduced pressure.

- Add petroleum ether to precipitate the ester hydrochloride salt.

- Filter and dry under vacuum to obtain a white solid.

- Expected yield: Approximately 90-95%.

- Purity: >98% by HPLC.

Analytical Data and Quality Control

- Purity analysis: High-performance liquid chromatography (HPLC) is used to confirm purity, typically >98%.

- Mass spectrometry (MS): Confirms molecular weight consistent with this compound.

- Nuclear Magnetic Resonance (NMR): Confirms ester formation and integrity of the amino acid backbone.

- Melting point: Typically reported for hydrochloride salts to confirm identity.

Advantages and Challenges

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing L-tyrosine butyl ester hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of L-tyrosine with butanol in the presence of acetyl chloride or thionyl chloride is a common approach. For example, L-tyrosine octyl ester hydrochloride was synthesized by reacting L-tyrosine with 1-octanol and acetyl chloride, yielding 85% . Key factors include:

- Temperature : Reactions are typically conducted under reflux (e.g., 70–80°C).

- Acid Catalyst : Acetyl chloride or HCl gas can protonate the amino group, directing esterification at the carboxyl group .

- Workup : Precipitation with cold sodium hydroxide (4 N) followed by thorough washing with cold water minimizes side reactions like diketopiperazine formation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester formation. For L-tyrosine octyl ester hydrochloride, δ 169.7 ppm (C=O) and δ 65.9 ppm (-OCH₂) in ¹³C NMR are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. For example, a calculated m/z of 294.2064 (M+H)⁺ matched experimental data within 0.3 ppm error .

- Purity Assays : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (tyrosine’s aromatic absorption) is recommended. Commercial grades often specify >97% purity via titrimetric methods .

Q. What storage conditions are critical for maintaining this compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For similar esters (e.g., L-tyrosine methyl ester), refrigeration is essential to avoid diketopiperazine degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for tyrosine esters?

- Methodological Answer : Discrepancies often arise from solvate formation or impurities. For example:

- Melting Point Variability : L-tyrosine octyl ester hydrochloride has a reported mp of 169–171°C, but traces of residual solvent (e.g., ethanol) may lower observed values. Recrystallization from ethanol/water mixtures improves consistency .

- Spectral Shifts : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃). For L-tyrosine ethyl ester hydrochloride, δ 14.4 ppm (CH₃) in DMSO-d₆ may shift in polar aprotic solvents .

Q. What strategies optimize the synthesis of this compound for scale-up?

- Methodological Answer :

- Solvent Selection : Use excess butanol as both reactant and solvent to drive esterification equilibrium.

- Catalyst Optimization : Thionyl chloride (SOCl₂) increases reaction efficiency but requires careful handling due to gas evolution .

- Yield Enhancement : Neutralize excess HCl with sodium bicarbonate before precipitation to minimize salt contamination .

Q. How do tyrosine esters function in peptide synthesis or drug delivery systems?

- Methodological Answer :

- Protecting Groups : The butyl ester protects carboxyl groups during solid-phase peptide synthesis, with subsequent deprotection via trifluoroacetic acid (TFA) .

- Ionic Liquids (ILs) : Tyrosine ethyl ester hydrochloride was acylated to synthesize ILs with antibacterial activity, demonstrating utility in drug formulation .

Q. What analytical challenges arise when characterizing tyrosine ester derivatives, and how are they mitigated?

- Methodological Answer :

- Hydroscopicity : Tyrosine esters often absorb moisture, complicating elemental analysis. Use Karl Fischer titration for water content validation (<0.5% recommended) .

- Chiral Purity : Polarimetry (e.g., [α]²⁵D = -6.3° to -7.3° for L-tyrosine ethyl ester hydrochloride) ensures enantiomeric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.